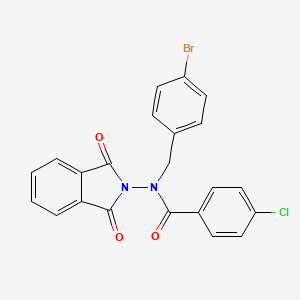
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-methoxyphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-methoxyphenyl)butanamide, also known as DM-3189, is a chemical compound that has been studied for its potential therapeutic effects. It belongs to the class of pyrimidine derivatives and has been found to exhibit a range of biological activities.
作用機序
The exact mechanism of action of 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-methoxyphenyl)butanamide is not fully understood. However, it has been found to target multiple pathways involved in cancer growth and inflammation. This compound has been shown to inhibit the activity of several enzymes, including COX-2 and MMP-9, which are involved in cancer growth and inflammation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This compound has also been found to inhibit the activity of COX-2 and MMP-9, which are involved in cancer growth and inflammation. Additionally, this compound has been found to induce apoptosis in cancer cells, leading to their death.
実験室実験の利点と制限
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-methoxyphenyl)butanamide has several advantages for lab experiments. It is a stable compound, with a purity of over 99%, making it easy to handle and store. Additionally, this compound has been found to exhibit a range of biological activities, making it a versatile compound for studying various diseases. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, this compound has not been extensively studied in vivo, which limits its potential for clinical use.
将来の方向性
There are several future directions for the study of 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-methoxyphenyl)butanamide. One area of research is to further investigate its mechanism of action and identify the specific pathways it targets. This could lead to the development of more targeted therapies for cancer and inflammation. Additionally, more in vivo studies are needed to evaluate the safety and efficacy of this compound in animal models. Finally, there is potential for the development of analogs of this compound with improved properties, such as increased potency or selectivity. These analogs could have potential for clinical use in the future.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic effects. It exhibits anti-inflammatory, anti-tumor, and anti-microbial activities, and has been shown to inhibit the activity of several enzymes involved in cancer growth and inflammation. This compound has several advantages for lab experiments, but also has limitations due to its unclear mechanism of action and limited in vivo studies. Future research directions include further investigation of its mechanism of action and development of analogs with improved properties.
合成法
The synthesis of 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-methoxyphenyl)butanamide involves the reaction of 4,6-dimethyl-2-oxo-1(2H)-pyrimidinecarboxylic acid with 4-methoxyphenylbutanoyl chloride in the presence of a base. The reaction yields this compound as a white solid with a purity of over 99%. This synthesis method has been optimized to improve the yield and purity of this compound.
科学的研究の応用
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-methoxyphenyl)butanamide has been studied for its potential therapeutic effects in various diseases. In particular, it has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-microbial activity against a range of bacteria and fungi.
特性
IUPAC Name |
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(4-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-5-15(20-12(3)10-11(2)18-17(20)22)16(21)19-13-6-8-14(23-4)9-7-13/h6-10,15H,5H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWYUPOKBABIFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)OC)N2C(=CC(=NC2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5163013.png)

![methyl 2-amino-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B5163025.png)
![diethyl [(2-fluorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B5163032.png)
![N-[3-(benzoylamino)-4-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5163040.png)
![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5163056.png)



![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-methoxybenzyl)-3-isoxazolecarboxamide](/img/structure/B5163083.png)
![3-butoxy-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5163088.png)
![4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B5163092.png)
![[4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]acetic acid](/img/structure/B5163096.png)
